2-(2-Ethoxy-2-oxoethoxy)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Ethoxy-2-oxoethoxy)benzoic acid typically involves esterification and subsequent reactions. One common synthetic route includes the reaction of ethyl chloroformate with salicylic acid under controlled conditions to yield the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include bases and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(2-Ethoxy-2-oxoethoxy)benzoic acid is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: The compound is explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and alteration of cellular processes .
Comparison with Similar Compounds
2-(2-Ethoxy-2-oxoethoxy)benzoic acid can be compared with similar compounds such as:
2-Ethoxybenzoic acid: This compound has similar structural features but lacks the additional ethoxy group.
2-(2-Methoxy-2-oxoethoxy)benzoic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(2-Propoxy-2-oxoethoxy)benzoic acid: Contains a propoxy group, making it slightly different in terms of reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and suitability for certain applications in research and industry.
Properties
IUPAC Name |
2-(2-ethoxy-2-oxoethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDPPXQRJVSKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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